molecular formula C18H16O3 B14292437 2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione CAS No. 113378-80-6

2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione

Cat. No.: B14292437
CAS No.: 113378-80-6
M. Wt: 280.3 g/mol
InChI Key: SZRXGZLYOMEPBX-UHFFFAOYSA-N
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Description

2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene backbone substituted with a hydroxyphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of indene with a suitable acyl chloride, followed by reduction and subsequent functional group transformations to introduce the hydroxyphenylpropyl moiety. Reaction conditions often involve the use of Lewis acids like aluminum chloride as catalysts and organic solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the indene ring can be reduced to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring

Properties

CAS No.

113378-80-6

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

2-[3-(4-hydroxyphenyl)propyl]indene-1,3-dione

InChI

InChI=1S/C18H16O3/c19-13-10-8-12(9-11-13)4-3-7-16-17(20)14-5-1-2-6-15(14)18(16)21/h1-2,5-6,8-11,16,19H,3-4,7H2

InChI Key

SZRXGZLYOMEPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)CCCC3=CC=C(C=C3)O

Origin of Product

United States

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